3-(4-Chlorobenzoyl)thiophene
Overview
Description
3-(4-Chlorobenzoyl)thiophene (3-CBT) is a thiophene-based organic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide variety of synthesis methods, scientific research applications, and biological activities.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “3-(4-Chlorobenzoyl)thiophene”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes them valuable in the development of treatments for diseases characterized by inflammation .
Anti-Psychotic Properties
Thiophene derivatives also exhibit anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders .
Anti-Arrhythmic Properties
These compounds have been found to have anti-arrhythmic properties . This means they could be used in the development of drugs for treating heart rhythm disorders .
Anti-Anxiety Properties
Thiophene derivatives have been shown to have anti-anxiety effects . This suggests they could be used in the development of treatments for anxiety disorders .
Anti-Fungal Properties
Thiophene derivatives have demonstrated anti-fungal properties . This indicates potential applications in the development of antifungal medications .
Anti-Microbial Properties
Thiophene derivatives have been found to have anti-microbial properties . This suggests they could be used in the development of new antibiotics .
Anti-Cancer Properties
Thiophene derivatives have been shown to have anti-cancer properties . This suggests potential applications in the development of new cancer treatments .
Mechanism of Action
Target of Action
The primary target of 3-(4-Chlorobenzoyl)thiophene is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity upon activation, leading to decreased cyclic adenosine monophosphate (cAMP) levels .
Mode of Action
3-(4-Chlorobenzoyl)thiophene acts as an allosteric enhancer of the A1 adenosine receptor . Allosteric enhancers are compounds that bind to a site on the receptor different from the active site and enhance the receptor’s response to its agonist . In this case, 3-(4-Chlorobenzoyl)thiophene enhances the receptor’s response to the endogenous agonist adenosine .
Biochemical Pathways
The activation of the A1 adenosine receptor by adenosine, enhanced by 3-(4-Chlorobenzoyl)thiophene, leads to a decrease in cAMP levels . This decrease in cAMP levels can affect various downstream signaling pathways, including those involved in inflammatory responses, neurotransmission, and cardiovascular function .
Result of Action
The molecular and cellular effects of 3-(4-Chlorobenzoyl)thiophene’s action are primarily due to its enhancement of the A1 adenosine receptor’s response to adenosine . This can lead to various physiological effects, depending on the specific tissues and cells where the A1 adenosine receptor is expressed .
properties
IUPAC Name |
(4-chlorophenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXOWGOSPXHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CSC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578515 | |
Record name | (4-Chlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
896618-56-7 | |
Record name | (4-Chlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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